(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

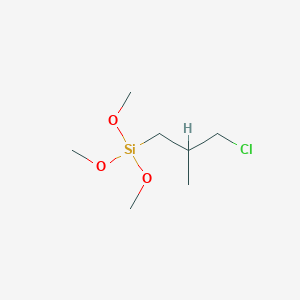

(3-Chloro-2-methylpropyl)trimethoxysilane is an organosilane compound with the molecular formula C₇H₁₇ClO₃Si and a molecular weight of 212.747 g/mol . Structurally, it features a chlorinated isobutyl chain attached to a trimethoxysilyl group, giving it unique reactivity and functional versatility. This compound is also known by synonyms such as 3-chloroisobutyltrimethoxysilane and CIBTMS (though abbreviations should be avoided in formal contexts) .

Key properties include:

- Hydrophobicity: The methyl and chloro substituents enhance its hydrophobic character, making it suitable for surface modification applications.

- Reactivity: The chlorine atom at the β-position enables nucleophilic substitution reactions, while the trimethoxy groups undergo hydrolysis to form silanol intermediates, facilitating cross-linking in polymers or adhesion to inorganic substrates.

- Applications: Primarily used as a coupling agent in composites, coatings, and adhesives, where it improves interfacial bonding between organic polymers and inorganic materials (e.g., glass, metals) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE typically involves the reaction of 3-chloro-2-methylpropyl chloride with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

Condensation: Often facilitated by catalysts such as acids or bases.

Major Products Formed

Substitution Reactions: Products include substituted silanes.

Hydrolysis: Silanols are formed.

Condensation: Siloxanes are the major products.

Scientific Research Applications

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is used in various scientific research applications, including:

Chemistry: As a precursor for the synthesis of other organosilicon compounds.

Biology: In the modification of surfaces for biological assays.

Medicine: Potential use in drug delivery systems.

Industry: Used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE involves its ability to form strong bonds with various substrates. The compound can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in surface modification and adhesion applications .

Comparison with Similar Compounds

The compound is compared below with structurally related organosilanes, focusing on substituent effects, reactivity, and applications.

Structural and Functional Comparison

Table 1: Key Properties of (3-Chloro-2-methylpropyl)trimethoxysilane and Analogues

Reactivity and Stability

This compound: The chloro group enhances electrophilicity, enabling reactions with nucleophiles (e.g., amines, alcohols). Hydrolysis of trimethoxy groups occurs readily in the presence of moisture, forming reactive silanols that condense into siloxane networks . Stability: The chloro substituent may increase susceptibility to degradation under basic conditions.

3-Acryloxypropyltrimethoxysilane :

- The acrylate group allows participation in radical polymerization, making it ideal for UV-curable systems.

- Hydrolysis of trimethoxy groups is slower compared to the chloro analogue due to steric hindrance from the bulkier acrylate group .

Trimethoxysilane :

- Lacking organic substituents, it is highly reactive toward hydrolysis, forming silicic acid (Si(OH)₄).

- Primarily used as a precursor for silica gels or functionalized silanes .

Research Findings and Industrial Relevance

- Chloro Derivative : Studies highlight its efficacy in enhancing the mechanical properties of silica-filled rubber composites due to strong interfacial bonding .

- Acrylate Derivative : Widely adopted in dental resins and optical coatings for its rapid curing and adhesion properties .

- Base Trimethoxysilane: Critical in sol-gel processes for synthesizing hybrid organic-inorganic materials .

Biological Activity

(3-Chloro-2-methylpropyl)trimethoxysilane (CPTMO) is an organosilicon compound with significant applications in materials science and potential implications for biological systems. This article reviews the biological activity of CPTMO, focusing on its toxicological effects, mutagenicity, and environmental impact based on diverse research findings.

Chemical Structure and Properties

CPTMO is characterized by the presence of a chlorinated propyl group and three methoxy groups attached to silicon. Its chemical formula is C₇H₁₅ClO₃Si, and it has a molecular weight of 196.73 g/mol. The compound is known for its ability to form strong bonds between organic and inorganic materials, which is crucial in various industrial applications.

CPTMO acts primarily as a silane coupling agent. Upon hydrolysis, it forms silanols that can condense with other silanols or bind to hydroxyl groups on inorganic surfaces. This reaction enhances adhesion properties, making it valuable in composite material formulations.

Acute and Chronic Toxicity

Research indicates that CPTMO exhibits moderate toxicity in biological systems. In a 28-day inhalation study on rats, histopathological changes were observed in the adrenal glands, kidneys, liver, and urinary bladder at concentrations as low as 10 ppm (81 mg/m³). The lowest observed effect level (LOEL) was established at 100 ppm (814 mg/m³), while the no observed adverse effect level (NOAEL) was determined to be 5 ppm (41 mg/m³) .

Mutagenicity

CPTMO has shown mutagenic properties in vitro. It tested positive in bacterial mutation assays and mouse lymphoma mutagenesis assays when metabolic activation was present. However, it did not induce micronuclei in vivo, indicating a complex interaction with biological systems that may depend on exposure conditions .

Environmental Impact

CPTMO's environmental toxicity has been evaluated through various aquatic toxicity studies. The 48-hour EC50 value for Daphnia magna was determined to be 869 mg/L under static conditions, indicating moderate toxicity to aquatic organisms . Additionally, studies have shown that the compound rapidly hydrolyzes in the environment, leading to the formation of potentially harmful silanol derivatives.

Case Study 1: Inhalation Toxicity in Rats

A significant study involved repeated inhalation exposure of rats to CPTMO. Clinical signs included dose-related decreases in body weight and organ weight changes at higher concentrations. The study concluded that while CPTMO poses risks at elevated exposures, its effects are concentration-dependent .

Case Study 2: Aquatic Toxicity Assessment

In a semi-static study with rainbow trout (Oncorhynchus mykiss), the LC50 for trimethylsilanol—predicted from CPTMO hydrolysis—was found to be 271 mg/L. This suggests that while CPTMO itself may have lower direct toxicity, its degradation products can be significantly harmful to aquatic life .

Summary of Findings

The biological activity of this compound presents a complex profile characterized by:

- Moderate Toxicity: Demonstrated through inhalation studies with observable effects at low concentrations.

- Mutagenicity: Positive results in vitro but negative outcomes in vivo suggest a need for careful risk assessment.

- Environmental Concerns: Moderate toxicity to aquatic organisms highlights potential ecological impacts.

Tables of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 196.73 g/mol |

| LOEL | 100 ppm (814 mg/m³) |

| NOAEL | 5 ppm (41 mg/m³) |

| In Vitro Mutagenicity | Positive in bacterial assays |

| Aquatic EC50 (Daphnia) | 869 mg/L |

| Aquatic LC50 (Rainbow Trout) | 271 mg/L |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for (3-chloro-2-methylpropyl)trimethoxysilane, and how are impurities minimized?

- Methodology : Synthesis typically involves nucleophilic substitution or silane coupling reactions. For example, analogous silanes like (3-mercaptopropyl)trimethoxysilane (MPTMS) are synthesized via thiol-ene click chemistry or controlled hydrolysis .

- Purification : Column chromatography (e.g., silica gel) is standard for isolating silane derivatives, as seen in dispirophosphazene purification . Solvent evaporation and filtration (e.g., triethylammonium chloride removal ) are critical for impurity reduction.

- Validation : Confirm purity via NMR (¹H/¹³C), FTIR (Si-O-C absorption bands ~1080 cm⁻¹), and GC-MS .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Based on trimethoxysilane derivatives:

- Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential respiratory irritation .

- Store under inert gas (N₂/Ar) to prevent hydrolysis .

- Spill Management : Absorb with inert materials (vermiculite) and avoid water contact to prevent exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies chloro and methyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.5–3.8 ppm for Si-OCH₃) .

- FTIR : Confirm Si-O-CH₃ (1080–1110 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized (e.g., phosphazene analogs ).

Advanced Research Questions

Q. How can experimental design address contradictory data on hydrolysis kinetics under varying pH conditions?

- Controlled Variables : Systematically vary pH (acidic/neutral/alkaline), temperature, and solvent polarity. For silane hydrolysis, kinetic studies using ²⁹Si NMR track Si-O condensation rates .

- Triangulation : Cross-validate with FTIR (Si-OH formation at ~3200 cm⁻¹) and dynamic light scattering (aggregation monitoring) .

- Replication : Repeat experiments under inert conditions to exclude atmospheric moisture interference .

Q. What strategies optimize surface functionalization using this compound in hybrid materials?

- Substrate Pretreatment : Clean substrates (e.g., SiO₂, Ag) with plasma/O₂ UV to enhance silane adhesion, as in plasmonic multilayer fabrication .

- Layer-by-Layer Assembly : Use spin-coating or dip-coating with controlled drying (N₂ flow) to prevent uneven monolayers .

- Post-Functionalization : Characterize via AFM (surface roughness) and XPS (Si 2p binding energy shifts) .

Q. How can researchers resolve discrepancies in catalytic activity when this silane is used as a precursor?

- Hypothesis Testing : Compare catalytic performance (e.g., turnover frequency) across substrates (mesoporous silica vs. ITO) .

- In Situ Analysis : Use DRIFTS (diffuse reflectance IR) to monitor active sites during reactions .

- Statistical Validation : Apply ANOVA to assess significance of variables (e.g., silane loading %, reaction time) .

Q. Methodological Frameworks for Data Contradiction Analysis

Q. What systematic approaches validate conflicting results in silane reactivity studies?

- Root-Cause Analysis :

Audit reagent purity (e.g., trace water in solvents accelerates hydrolysis ).

Control ambient humidity (use gloveboxes for moisture-sensitive steps) .

- Alternative Explanations : Test competing hypotheses (e.g., steric hindrance vs. electronic effects) via substituent variation (replace -Cl with -CH₃) .

Q. How to design a robust study integrating qualitative and quantitative data on silane stability?

- Mixed-Methods Design :

Properties

IUPAC Name |

(3-chloro-2-methylpropyl)-trimethoxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBWSQWFKWFAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.